2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of amino, bromophenyl, and dimethoxyphenyl groups attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid to form an intermediate. This intermediate is then subjected to a cyclization reaction with malononitrile under basic conditions to yield the desired nicotinonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile
- 2-Amino-6-(4-fluorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile
- 2-Amino-6-(4-methylphenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile
Uniqueness
2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the combination of amino, bromophenyl, and dimethoxyphenyl groups imparts distinct physicochemical properties to the compound, making it valuable for diverse research applications.
Properties
Molecular Formula |
C20H16BrN3O2 |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16BrN3O2/c1-25-18-8-5-13(9-19(18)26-2)15-10-17(24-20(23)16(15)11-22)12-3-6-14(21)7-4-12/h3-10H,1-2H3,(H2,23,24) |
InChI Key |
NLOWYKQJTBGUJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.